2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
“2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a potent and selective antagonist for metabotropic glutamate receptor 5 (mGlu5) . It has been implicated in the modulation of various neurological and psychiatric disorders, including pain, anxiety, depression, and drug-seeking behavior .
Chemical Reactions Analysis
The compound “this compound” is known to interact with the mGlu5 receptor, acting as a potent and selective antagonist . This interaction is thought to underlie its effects on various neurological and psychiatric disorders .
Scientific Research Applications
Antimicrobial and Antioxidant Applications
2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have been studied for their antimicrobial and antioxidant properties. Sonia et al. (2013) synthesized various compounds starting from a similar benzoxazin base, which showed promising in vitro antimicrobial and antioxidant activities. The synthesis involved Knoevengel condensation with different aromatic aldehydes, resulting in compounds with potential biological activity (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Antibacterial Properties
A study by Kadian, Maste, & Bhat (2012) synthesized benzoxazine analogues with antibacterial properties. The compounds were tested against various strains, including E. coli and Staphylococcus aureus, showing good to moderate activity. This research highlights the potential of this compound derivatives in developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).
Anti-Inflammatory and Anti-Cancer Properties
Reddy & Rao (2008) reported the synthesis of a series of compounds related to the queried chemical structure, testing them for COX-2 and 5-LOX inhibitory activity, which are relevant in inflammatory and cancer-related conditions. Some compounds exhibited notable 5-LOX inhibitory activity, suggesting a potential role in the treatment of inflammation and cancer (Reddy & Rao, 2008).
Synthesis and Characterization of Derivatives
Katritzky, Xu, & Jain (2002) explored the synthesis of related compounds like 3,4-dihydro-2H-1,3-benzoxazines, highlighting the chemical versatility and potential for further modifications of this compound class. This study demonstrates the synthetic pathways and structural characterization crucial for further pharmaceutical development (Katritzky, Xu, & Jain, 2002).
Synthesis and Biological Activity
Research by Horishny et al. (2020) synthesized derivatives of benzoxazines, including a thiazolidin-4-one fragment, and evaluated them for antitumor and anti-inflammatory activities. The study indicates the potential of these derivatives in therapeutic applications (Horishny et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is the metabotropic glutamate receptor 5 (mGlu5) in the brain . This receptor has been implicated in various neurological and psychiatric disorders, including depression .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of the mGlu5 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, and its binding reduces the receptor’s response to glutamate .
Biochemical Pathways
The action of this compound on mGlu5 receptors affects the glutamatergic signaling pathway . This can lead to changes in the levels of various downstream signaling molecules, including brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth .
Pharmacokinetics
Studies have shown that it can cross the blood-brain barrier and bind to mglu5 receptors in the brain .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the response of mGlu5 receptors to glutamate, leading to changes in downstream signaling pathways . This can result in neuroprotective effects and potential antidepressant-like effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one interacts with mGluR5 receptors, which are G-protein-coupled receptors involved in synaptic transmission . These interactions can modulate the activity of various enzymes and proteins, influencing biochemical reactions within the cell .
Cellular Effects
The compound exerts significant effects on various types of cells, particularly neurons . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce fear-potentiated startle and increase punished responding in rodent models, consistent with an anxiolytic-like profile .
Molecular Mechanism
At the molecular level, this compound acts as an antagonist of mGluR5 receptors . It binds to these receptors, inhibiting their activity and leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For example, repeated dosing with the compound in rodent models eliminated the increase in punished responding observed with acute dosing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At appropriate doses for mGluR5 receptor-mediated effects, it significantly reduces fear-potentiated startle and increases punished responding .
Metabolic Pathways
The compound is involved in the glutamatergic neurotransmission pathway, interacting with mGluR5 receptors . This interaction can influence metabolic flux and metabolite levels within the cell .
Properties
IUPAC Name |
2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-7-13(16)15-10-5-9(3-4-12(10)17-7)11-6-18-8(2)14-11/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAPXZZISIWPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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